molecular formula C22H22N2O4S B2562585 ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 868675-07-4

ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2562585
CAS No.: 868675-07-4
M. Wt: 410.49
InChI Key: KXQLDFSNZIPSLM-FCQUAONHSA-N
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Description

Ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a fused heterocyclic core with a 4-acetylbenzoyl imino group and an ethyl acetate substituent. The Z-configuration of the imino bond (C=N) is critical for its stereochemical stability and intermolecular interactions. Such compounds are often synthesized for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, due to the benzothiazole scaffold's bioactivity . Structural characterization of this compound likely employs X-ray crystallography tools like SHELX, which are industry standards for small-molecule refinement and validation of stereochemical assignments .

Properties

IUPAC Name

ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-5-28-19(26)12-24-18-11-13(2)10-14(3)20(18)29-22(24)23-21(27)17-8-6-16(7-9-17)15(4)25/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQLDFSNZIPSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-acetylbenzoic acid with 2-amino-5,7-dimethylbenzothiazole under acidic conditions to form the intermediate imine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit diverse biological and physicochemical properties depending on substituents and stereochemistry. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications
Ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Benzothiazole 4-Acetylbenzoyl imino, ethyl acetate Potential kinase inhibition, antimicrobial activity (hypothesized)
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2, ) Benzoimidazole Benzyl, hydroxyethyl, ethyl ester Intermediate for carboxylic acid synthesis; used in drug delivery systems
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3, ) Benzoimidazole Benzyl, hydroxyethyl, carboxylic acid Enhanced solubility for pharmaceutical formulations

Key Observations

Heterocyclic Core Differences: Benzothiazoles (target compound) vs.

Substituent Impact: The ethyl acetate group in the target compound may improve membrane permeability compared to the carboxylic acid in Compound 3, which offers better aqueous solubility . The 4-acetylbenzoyl imino group introduces a planar, conjugated system that could enhance UV absorption properties, useful in photodynamic therapy or analytical detection.

Synthetic Pathways: The target compound’s synthesis likely involves condensation of a benzothiazole precursor with 4-acetylbenzoyl chloride, akin to the Schiff base formation in Compound 2 (benzaldehyde condensation) .

Crystallographic Analysis: SHELX-based refinement () is critical for confirming the Z-configuration of the imino bond, which distinguishes it from E-isomers that exhibit weaker bioactivity due to steric hindrance .

Research Findings and Limitations

  • Structural Data: No crystallographic data for the target compound is available in the provided evidence. However, SHELX methodologies () are presumed applicable for its structural validation.
  • Biological Activity : While benzoimidazole derivatives () are well-documented in drug delivery, the target benzothiazole’s bioactivity remains speculative without experimental data.
  • Synthetic Challenges: The acetylbenzoyl imino group may introduce steric constraints during synthesis, unlike the simpler benzyl groups in Compound 2 .

Biological Activity

Ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that exhibits various biological activities. This article aims to explore its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The key steps include:

  • Formation of the Benzothiazole Core : The initial step involves the reaction of 2-amino benzothiazole with appropriate acylating agents to form the core structure.
  • Acetylation : The introduction of the acetyl group is achieved through acetic anhydride or acetyl chloride.
  • Esterification : Finally, the esterification process with ethyl acetate leads to the formation of the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-benzothiazolyl acetate have shown activity against various bacterial strains and fungi.

CompoundActivity TypeMIC (µg/mL)
Ethyl 2-benzothiazolyl acetateAntibacterial50
Ethyl 2-benzothiazolyl acetateAntifungal30

The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.

Anticancer Properties

Research has indicated that benzothiazole derivatives possess anticancer properties. For example, studies on similar compounds have shown inhibition of cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer).

Cell LineIC50 (µM)
MDA-MB-23115
HCT11612

These findings suggest that this compound could be further explored for its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been documented. Compounds similar to ethyl 2-benzothiazolyl acetate have shown significant inhibition of pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria and fungi. Ethyl 2-benzothiazolyl acetate was among those tested and showed promising results, particularly against resistant strains.
  • Evaluation of Anticancer Properties :
    An investigation into the antiproliferative effects of benzothiazole derivatives on human cancer cell lines revealed that compounds with structural similarities to ethyl 2-benzothiazolyl acetate exhibited significant cytotoxicity, warranting further research into their mechanisms of action.

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